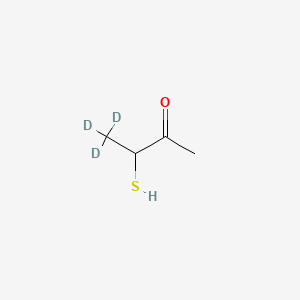
3-Mercapto-2-butanone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-2-butanone-d3 is a deuterated analog of 3-Mercapto-2-butanone, a sulfur-containing compound. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercapto-2-butanone-d3 can be synthesized through the deuteration of 3-Mercapto-2-butanone. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents safely. The product is then purified and tested for isotopic purity before being used in research applications .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-butanone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted mercapto compounds.
Scientific Research Applications
3-Mercapto-2-butanone-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding the role of sulfur-containing compounds in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of sulfur-containing drugs.
Mechanism of Action
The mechanism of action of 3-Mercapto-2-butanone-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial in understanding its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-2-butanone: The non-deuterated analog.
2-Methyl-3-furanthiol acetate: Another sulfur-containing compound used in flavor and fragrance studies.
3-Mercapto-3-methylbutan-1-ol: A related compound with a similar structure.
Uniqueness
3-Mercapto-2-butanone-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in research applications where precise tracking of the compound is required .
Properties
Molecular Formula |
C4H8OS |
|---|---|
Molecular Weight |
107.19 g/mol |
IUPAC Name |
4,4,4-trideuterio-3-sulfanylbutan-2-one |
InChI |
InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/i2D3 |
InChI Key |
XLMPYCGSRHSSSX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C)S |
Canonical SMILES |
CC(C(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















